2-(2-Methylfuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylfuran-3-yl)acetic acid is an organic compound with the molecular formula C7H8O3. It is a derivative of furan, a heterocyclic aromatic compound, and features a methyl group at the 2-position and an acetic acid moiety at the 3-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-yl)acetic acid can be achieved through several methods. One common approach involves the radical alkylation of furan derivatives at the α-position using О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in dimethyl sulfoxide (DMSO) at room temperature . Another method includes the Feist–Benary condensation of acetonedicarboxylic acid ester with α-chlorocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of biomass-derived furan derivatives as starting materials is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated furans, dihydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylfuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in antimicrobial, anti-inflammatory, or other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furylacetic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylfuran-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of an acetic acid moiety.
2-Methyl-3-acetylfuran: Similar structure but has an acetyl group instead of an acetic acid moiety.
Uniqueness
2-(2-Methylfuran-3-yl)acetic acid is unique due to the presence of both a methyl group and an acetic acid moiety on the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methylfuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDWNOILKUZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.